molecular formula C18H17FN4O B2815173 N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide CAS No. 1436069-05-4

N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide

Cat. No. B2815173
CAS RN: 1436069-05-4
M. Wt: 324.359
InChI Key: WLYCSRHDGBEYMY-UHFFFAOYSA-N
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Description

“N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound that contains several functional groups and structural components, including a quinoline ring and a pyridine ring . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and pyridine rings, along with the dimethylamino and carboxamide groups. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and pyridine rings could contribute to its aromaticity and stability, while the dimethylamino and carboxamide groups could influence its polarity and reactivity .

Scientific Research Applications

Radioligand Development for Imaging

One significant application of derivatives similar to N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide involves the development of radioligands for noninvasive imaging of peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These compounds, labeled with carbon-11, have shown high specific binding to PBR in various organs, suggesting their potential for in vivo imaging of inflammation, neurodegeneration, and tumors (Matarrese et al., 2001).

Anticancer Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , has revealed potent cytotoxic activities against various cancer cell lines. These compounds, upon testing, showed significant growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, with some derivatives demonstrating curative potential in mouse models of colon tumors (Deady et al., 2003).

Fluorescent Probes

The synthesis of fluorescent quinoline derivatives for potential use as probes or sensors in chemical and biological systems has also been explored. These compounds, by incorporating fluorogenic groups, enable the study of various biological phenomena through fluorescence signaling (Gracheva et al., 1982).

Antimicrobial Agents

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been synthesized and shown to possess significant antimicrobial activity against a range of bacterial and fungal species. This highlights the potential of quinoline derivatives as a basis for developing new antimicrobial drugs (Babu et al., 2015).

Molecular Docking and Dynamics Studies

Quinoline-fluoroproline amide hybrids have been synthesized and analyzed through molecular docking and dynamics studies for their antidiabetic activity. These compounds have shown potential in inhibiting α-amylase, which is significant for the development of new treatments for diabetes (Ganesan et al., 2020).

properties

IUPAC Name

N-[[2-(dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-23(2)17-10-13(14-5-3-4-6-15(14)22-17)11-21-18(24)12-7-8-20-16(19)9-12/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCSRHDGBEYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide

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